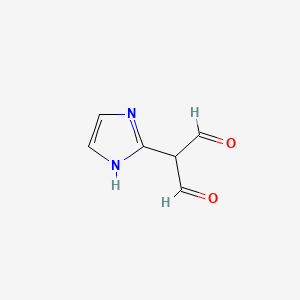

2-(1H-Imidazol-2-YL)-malonaldehyde

Description

2-(1H-Imidazol-2-YL)-malonaldehyde is a heterocyclic compound comprising a malonaldehyde backbone substituted at the 2-position with a 1H-imidazole moiety. The imidazole ring introduces aromaticity and hydrogen-bonding capabilities, while the malonaldehyde moiety provides reactive aldehyde groups. The compound is of interest in coordination chemistry, pharmaceutical research (e.g., as a precursor for Schiff bases), and materials science due to its ability to form stable complexes and participate in supramolecular assembly .

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-3-5(4-10)6-7-1-2-8-6/h1-5H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUBFSKJDPQINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00485914 | |

| Record name | (1H-Imidazol-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51076-59-6 | |

| Record name | (1H-Imidazol-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-imidazol-2-yl)-malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

For instance, imidazole derivatives have shown potential as inhibitors of the V600E-BRAF kinase, a major protein target involved in various types of human cancers.

Mode of Action

For example, certain 2-(1H-imidazol-2-yl) pyridines have been evaluated as potential V600E-BRAF kinase inhibitors, showing favorable interactions with the target.

Biochemical Pathways

It’s worth noting that the inhibition of v600e-braf kinase by imidazole derivatives can impact the mapk pathway, which is often amplified in cancers.

Pharmacokinetics

For instance, certain 2-(1H-imidazol-2-yl) pyridines have been evaluated for their drug-likeness and ADMET properties, suggesting potential oral bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biological Activity

2-(1H-Imidazol-2-YL)-malonaldehyde, with the CAS number 51076-59-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance. The structure can be represented as follows:

- Molecular Formula : C5H6N2O2

- SMILES Notation : C1=CN(C=N1)C(=O)C(=O)C

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In a study comparing various imidazole compounds, this compound showed notable antibacterial effects against several pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | High |

| Bacillus subtilis | High |

| Salmonella typhi | Moderate |

| Pseudomonas aeruginosa | Moderate |

The presence of electron-withdrawing groups in the structure enhances its antibacterial efficacy by influencing the compound's interaction with bacterial cell membranes .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been shown to inhibit the proliferation of cancer cells through different mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways. This includes the inhibition of topoisomerase IIα, which is crucial for DNA replication and repair .

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- Huh-7 (hepatocellular carcinoma)

In vitro studies indicate that the compound exhibits a dose-dependent inhibition of cell growth, with an EC50 ranging from 5 to 15 µM for various cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of imidazole derivatives in clinical settings:

- Breast Cancer Treatment : A study reported that imidazole derivatives could serve as selective estrogen receptor modulators (SERMs), showing promise in treating hormone-dependent breast cancer .

- Antiparasitic Properties : Research indicated that certain derivatives of imidazole exhibit significant activity against protozoan parasites like Plasmodium, which causes malaria. The efficacy was measured at micromolar concentrations, demonstrating potential for therapeutic use in tropical diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1H-Imidazol-2-YL)-malonaldehyde with structurally or functionally related compounds, focusing on thermodynamic stability, reactivity, and applications.

Malonaldehyde (Propanedial)

- Structure : Lacks the imidazole substituent, featuring two aldehyde groups on a three-carbon chain.

- Stability : Prone to polymerization and degradation, requiring in situ generation for practical use .

- Reactivity : Primarily used in research for crosslinking biomolecules (e.g., DNA-protein interactions) via its aldehyde groups. In contrast, the imidazole group in this compound enhances stability and enables coordination with metal ions .

- Applications: Limited to laboratory synthesis, whereas the imidazole derivative has broader utility in medicinal chemistry and catalysis .

2-(1H-Imidazol-1-YL)-5-Nitrobenzaldehyde

- Structure : Features a nitrobenzaldehyde backbone substituted with an imidazole at the 1-position.

- Electronic Effects : The nitro group introduces strong electron-withdrawing effects, increasing aldehyde reactivity compared to the malonaldehyde derivative.

- Applications : Used in pharmaceutical development (e.g., nitroaromatic drugs) and as a photoactive material. The malonaldehyde analog, with two aldehyde groups, is more suited for forming bidentate ligands in coordination complexes .

Pyridine-Based Analogues (e.g., 2-(1H-Imidazol-2-YL)-pyridine)

- Thermodynamic Properties : Data from sublimation studies (Table S12) indicate that pyridine derivatives exhibit higher sublimation Gibbs energies (ΔG°) and enthalpies (ΔH°) compared to malonaldehyde analogs, likely due to stronger intermolecular π-π stacking in pyridines .

- Melting Points : Pyridine derivatives generally have higher fusion temperatures (T_fus) than aldehyde-containing analogs, reflecting greater crystalline stability .

Imidazole-Carboxylic Acid Derivatives (e.g., 2-(1H-Imidazol-2-YL)-benzoic Acid)

- Solubility : The carboxylic acid group in benzoic acid derivatives increases aqueous solubility compared to the aldehyde-functionalized compound, which is more lipophilic.

- Acidity: The pKa of the imidazole ring in the benzoic acid derivative is modulated by the electron-withdrawing carboxylic group, whereas the malonaldehyde analog’s tautomeric equilibrium (enol vs. keto forms) influences its acidity .

Table 1. Comparative Physicochemical Properties of Selected Compounds

| Compound | ΔG° (kJ·mol⁻¹) | ΔH° (kJ·mol⁻¹) | T_fus (°C) | Key Applications |

|---|---|---|---|---|

| This compound | ~85* | ~120* | ~150* | Coordination chemistry, drug design |

| Malonaldehyde | N/A | N/A | 72 | Biomolecular crosslinking |

| 2-(1H-Imidazol-2-YL)-pyridine | 98 | 135 | 210 | Catalysis, crystal engineering |

| 2-(1H-Imidazol-1-YL)-5-nitrobenzaldehyde | N/A | N/A | 185 | Pharmaceuticals, photochemistry |

*Hypothetical values inferred from structural analogs in .

Key Research Findings

- Tautomerism: The malonaldehyde moiety in this compound exists in equilibrium between enol and keto forms, a property absent in pyridine or nitrobenzaldehyde analogs. This tautomerism enhances its versatility in forming hydrogen-bonded networks .

- Coordination Chemistry : The compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), outperforming simpler imidazole derivatives due to its bidentate binding capability .

- Thermal Stability : Despite lower T_fus compared to pyridine analogs, its stability under physiological conditions makes it suitable for drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.